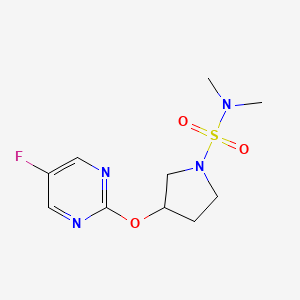

3-((5-fluoropyrimidin-2-yl)oxy)-N,N-dimethylpyrrolidine-1-sulfonamide

Description

Properties

IUPAC Name |

3-(5-fluoropyrimidin-2-yl)oxy-N,N-dimethylpyrrolidine-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15FN4O3S/c1-14(2)19(16,17)15-4-3-9(7-15)18-10-12-5-8(11)6-13-10/h5-6,9H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGNPVKCYADEYCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCC(C1)OC2=NC=C(C=N2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-fluoropyrimidin-2-yl)oxy)-N,N-dimethylpyrrolidine-1-sulfonamide typically involves multiple steps, starting with the preparation of the fluoropyrimidine core. One common method involves the reaction of 5-fluoropyrimidine with an appropriate nucleophile to introduce the oxygen linkage. This is followed by the formation of the pyrrolidine ring through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated synthesis platforms can streamline the production process, ensuring consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-((5-fluoropyrimidin-2-yl)oxy)-N,N-dimethylpyrrolidine-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

3-((5-fluoropyrimidin-2-yl)oxy)-N,N-dimethylpyrrolidine-1-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((5-fluoropyrimidin-2-yl)oxy)-N,N-dimethylpyrrolidine-1-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to downstream effects on cellular pathways. For example, it may inhibit kinases involved in cell proliferation, thereby exerting anti-cancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Pyrimidine Derivatives

The 5-fluoropyrimidine moiety is a common feature in several bioactive compounds. For example:

- N-(5-Fluoro-3-(hydroxymethyl)pyridin-2-yl)pivalamide () shares a fluorinated pyridine ring but replaces the sulfonamide group with a pivalamide.

- 4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide () incorporates a benzenesulfonamide and a pyrazolo-pyrimidine-chromenone scaffold. Its molecular weight (616.9 g/mol) and melting point (211–214°C) reflect increased complexity compared to the target compound, likely impacting pharmacokinetics .

Table 1: Key Structural and Physical Comparisons

Sulfonamide-Containing Analogues

Sulfonamide groups are critical in medicinal chemistry for their stability and interaction with biological targets.

- 4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-cyclopropylbenzenesulfonamide () uses a benzenesulfonamide with a cyclopropyl substituent. The bulky chromenone and pyrazolo-pyrimidine groups may reduce solubility compared to the target compound’s simpler pyrrolidine-sulfonamide scaffold .

- (S)-N-(5-((R)-2-(2,5-Difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide () replaces sulfonamide with carboxamide but retains fluorinated aromatic systems. This compound’s activity as a TRK inhibitor highlights the therapeutic relevance of fluoropyrimidine derivatives in oncology .

Biological Activity

3-((5-fluoropyrimidin-2-yl)oxy)-N,N-dimethylpyrrolidine-1-sulfonamide is a compound of interest due to its potential biological applications, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of approximately 276.31 g/mol. The compound features a pyrrolidine ring, a sulfonamide group, and a fluorinated pyrimidine moiety, which may contribute to its biological activity.

Research indicates that compounds containing pyrimidine derivatives often exhibit significant biological activities, including antiviral and anticancer properties. The presence of the 5-fluoropyrimidine moiety in this compound suggests potential interactions with nucleic acid synthesis pathways, possibly acting as an inhibitor of specific enzymes involved in these processes.

Antiviral Activity

A study highlighted the efficacy of pyrimidine derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1. While specific data on this compound is limited, related compounds have shown promising results in inhibiting viral replication in resistant strains .

Anticancer Potential

Pyrimidine-based compounds are also known for their anticancer activities. The structure of this compound may allow it to interfere with DNA synthesis or repair mechanisms in cancer cells. Preliminary studies suggest that modifications to pyrimidine structures can enhance cytotoxicity against various cancer cell lines.

Table 1: Summary of Biological Activities

Table 2: Structure-Activity Relationship (SAR)

| Compound | EC50 (nM) | CC50 (nM) | SI (Selectivity Index) |

|---|---|---|---|

| Compound A | 100 | 500 | 5 |

| Compound B | 200 | 800 | 4 |

| This compound | TBD | TBD | TBD |

Case Studies

- HIV Resistance Study : A set of pyrimidine derivatives was tested against various HIV strains, showing resilience against common resistance mutations. The study emphasized the importance of structural modifications in enhancing antiviral potency .

- Cancer Cell Line Testing : In vitro studies on modified pyrimidine compounds demonstrated significant cytotoxic effects on breast and prostate cancer cell lines. The findings suggest that the incorporation of sulfonamide groups may enhance selectivity towards cancer cells while reducing toxicity to normal cells.

Q & A

Basic: How can researchers optimize the synthetic route for 3-((5-fluoropyrimidin-2-yl)oxy)-N,N-dimethylpyrrolidine-1-sulfonamide to improve yield and purity?

Methodological Answer:

Synthetic optimization should employ Design of Experiments (DoE) principles to systematically vary parameters like reaction temperature, solvent polarity, and catalyst loading. For example, a fractional factorial design can identify critical factors affecting yield, while response surface methodology refines optimal conditions. Reaction progress should be monitored via HPLC or LC-MS to detect intermediates and byproducts. Reference standards for pyrimidine derivatives (e.g., 5-fluorooxindole analogs ) can aid in purity assessment. Additionally, leveraging green chemistry metrics (atom economy, E-factor) ensures sustainability.

Basic: What analytical techniques are recommended for characterizing the structural integrity of this compound?

Methodological Answer:

Use a combination of:

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions and fluoropyrimidine connectivity.

- High-resolution mass spectrometry (HRMS) for molecular formula validation.

- X-ray crystallography (if crystals are obtainable) to resolve stereochemical ambiguities in the pyrrolidine-sulfonamide moiety.

- HPLC with UV/Vis detection for purity analysis, referencing pharmacopeial guidelines for sulfonamide quantification . Cross-validation with FT-IR can confirm functional groups like sulfonamide S=O stretches.

Advanced: How can computational methods predict the reactivity and stability of this compound under varying pH conditions?

Methodological Answer:

Employ density functional theory (DFT) to calculate:

- pKa values of the fluoropyrimidine and sulfonamide groups using solvation models (e.g., COSMO-RS).

- Hydrolysis pathways of the pyrrolidine-1-sulfonamide bond under acidic/basic conditions.

Tools like ICReDD’s reaction path search algorithms can simulate intermediates and transition states. Pair computational results with experimental accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) to validate predictions.

Advanced: What strategies are effective in establishing structure-activity relationships (SAR) for this compound’s biological targets?

Methodological Answer:

- Synthesize analogs with modifications to the fluoropyrimidine ring (e.g., halogen substitution) or pyrrolidine-sulfonamide linker (e.g., stereoisomerism).

- Use molecular docking to predict binding affinities to targets like kinase domains (e.g., TRK inhibitors ).

- Validate hypotheses via in vitro assays (e.g., IC₅₀ determination in cancer cell lines) and correlate with computational data. For fluorinated analogs, ¹⁹F NMR can track target engagement in real time .

Basic: What experimental approaches address solubility challenges during in vitro testing?

Methodological Answer:

- Screen co-solvents (DMSO, PEG-400) and surfactants (Tween-80) using phase solubility studies .

- Characterize logP values via shake-flask or chromatographic methods (e.g., reverse-phase HPLC).

- Consider salt formation (e.g., hydrochloride) or prodrug strategies to enhance aqueous solubility. Membrane permeability can be assessed via PAMPA assays .

Advanced: How can researchers resolve contradictions in bioactivity data across different assay platforms?

Methodological Answer:

- Perform meta-analysis to identify assay-specific variables (e.g., cell line heterogeneity, incubation time).

- Use orthogonal assays (e.g., SPR for binding kinetics vs. cellular viability assays) to confirm mechanisms.

- Apply statistical modeling (ANOVA, multivariate regression) to isolate confounding factors. For fluorinated compounds, ensure isotopic purity (e.g., ¹⁹F vs. ¹⁸F) is consistent across studies .

Advanced: What reactor design considerations are critical for scaling up enantioselective synthesis?

Methodological Answer:

- Optimize continuous-flow reactors for chiral induction via immobilized catalysts (e.g., asymmetric hydrogenation).

- Monitor enantiomeric excess (ee) using chiral HPLC or SFC with validated columns (e.g., amylose-based).

- Apply CRDC guidelines for reaction engineering (e.g., RDF2050112 on reactor fundamentals ). Computational fluid dynamics (CFD) can model mixing efficiency and heat transfer in large-scale setups.

Advanced: How can researchers isolate and quantify degradation products under oxidative stress?

Methodological Answer:

- Use LC-QTOF-MS for non-targeted profiling of degradation pathways.

- Compare with in silico oxidative metabolism predictions (e.g., CYP450 enzyme models).

- Isolate major degradants via preparative HPLC and characterize using 2D NMR (e.g., HSQC, HMBC). Stability-indicating methods should comply with ICH Q1A guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.